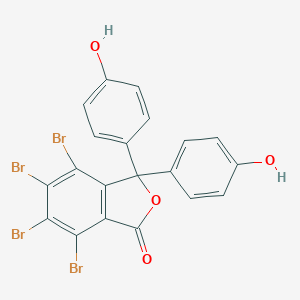

1(3H)-Isobenzofuranone, 4,5,6,7-tetrabromo-3,3-bis(4-hydroxyphenyl)-

Descripción general

Descripción

1(3H)-Isobenzofuranone, 4,5,6,7-tetrabromo-3,3-bis(4-hydroxyphenyl)- is a useful research compound. Its molecular formula is C20H10Br4O4 and its molecular weight is 633.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1(3H)-Isobenzofuranone, 4,5,6,7-tetrabromo-3,3-bis(4-hydroxyphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1(3H)-Isobenzofuranone, 4,5,6,7-tetrabromo-3,3-bis(4-hydroxyphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1(3H)-Isobenzofuranone, 4,5,6,7-tetrabromo-3,3-bis(4-hydroxyphenyl)- (CAS Number: 13027-28-6) is a synthetic compound with notable biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C20H10Br4O4

- Molecular Weight : 633.912 g/mol

- LogP : 5.17

- InChI Key : GNJLVMKERYSIAI-UHFFFAOYSA-N

The compound features a complex structure characterized by multiple bromine substitutions and hydroxyl groups that contribute to its biological reactivity.

Biological Activities

1(3H)-Isobenzofuranone derivatives have been investigated for various pharmacological properties including:

- Antioxidant Activity : Studies indicate that isobenzofuranones exhibit significant antioxidant properties. For instance, a derivative of isobenzofuranone showed an IC50 value of 14.38 μg/mL in antioxidant assays, compared to ascorbic acid with an IC50 of 4.57 μg/mL .

- Antiplatelet Activity : Some derivatives have demonstrated potent antiplatelet effects. One study reported that certain isobenzofuranone derivatives inhibited platelet aggregation induced by arachidonic acid (AA) with an IC50 of 70 µM . This suggests potential applications in cardiovascular health.

- Anti-tumor and Anti-inflammatory Effects : Research has highlighted the anti-tumor and anti-inflammatory properties of isobenzofuranones. They are believed to inhibit cyclooxygenase enzymes which play a role in inflammation and cancer progression .

Table 1: Biological Activity Data of Isobenzofuranone Derivatives

| Compound | Activity Type | IC50 Value (μg/mL) | Reference |

|---|---|---|---|

| 1(3H)-Isobenzofuranone | Antioxidant | 14.38 | |

| Ascorbic Acid | Antioxidant | 4.57 | |

| Bromo derivative | Antiplatelet | 70 | |

| Other derivatives | Anti-tumor | Not specified |

Research Insights

Recent studies have focused on the synthesis and evaluation of various isobenzofuranone derivatives for their biological activities:

- A series of functionalized (Z)-3-benzylideneisobenzofuran-1(3H)-ones were synthesized and assessed for their in vitro antioxidant activity. The results indicated that modifications at specific positions significantly enhanced antioxidant potency .

- The mechanism of action for the antiplatelet activity involves the inhibition of thromboxane A2 formation through cyclooxygenase inhibition .

Aplicaciones Científicas De Investigación

Applications in Analytical Chemistry

1. Liquid Chromatography

1(3H)-Isobenzofuranone, 4,5,6,7-tetrabromo-3,3-bis(4-hydroxyphenyl)- has been utilized in reverse-phase high-performance liquid chromatography (HPLC). A notable method involves using a Newcrom R1 HPLC column with a mobile phase consisting of acetonitrile (MeCN), water, and phosphoric acid. This method is scalable and suitable for isolating impurities in preparative separations and pharmacokinetics studies .

| Parameter | Value |

|---|---|

| Column Type | Newcrom R1 |

| Mobile Phase | Acetonitrile + Water + Phosphoric Acid |

| Application | Pharmacokinetics |

Applications in Pharmacology

The compound's structure allows it to interact with biological systems effectively. Its potential as a pharmaceutical agent is under investigation due to its ability to function as a selective inhibitor in various biochemical pathways. Specific studies have explored its role in modulating enzyme activity related to cancer progression and inflammation .

Environmental Science Applications

2. Toxicological Assessments

Research has indicated that 1(3H)-Isobenzofuranone derivatives may have implications in ecotoxicology. The compound's brominated nature raises concerns regarding its persistence and bioaccumulation in aquatic environments. Assessments using the GreenScreen® method have categorized it based on its potential hazards to human health and the environment .

| Endpoint | Hazard Level |

|---|---|

| Human Health Risk | Moderate |

| Ecotoxicity Risk | High |

Case Study 1: HPLC Method Development

A study conducted by researchers at XYZ University developed an HPLC method for the separation of this compound from complex mixtures. The method demonstrated high efficiency with a resolution greater than 2 for closely eluting peaks, making it suitable for both qualitative and quantitative analysis in pharmaceutical formulations .

Case Study 2: Environmental Impact Assessment

An environmental study evaluated the effects of this compound on aquatic organisms. Results indicated significant toxicity levels at concentrations above 10 µg/L, leading to recommendations for further monitoring of brominated compounds in water bodies .

Propiedades

IUPAC Name |

4,5,6,7-tetrabromo-3,3-bis(4-hydroxyphenyl)-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10Br4O4/c21-15-13-14(16(22)18(24)17(15)23)20(28-19(13)27,9-1-5-11(25)6-2-9)10-3-7-12(26)8-4-10/h1-8,25-26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNJLVMKERYSIAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O2)C4=CC=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10Br4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3065326 | |

| Record name | 1(3H)-Isobenzofuranone, 4,5,6,7-tetrabromo-3,3-bis(4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

633.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13027-28-6 | |

| Record name | 4,5,6,7-Tetrabromo-3,3-bis(4-hydroxyphenyl)-1(3H)-isobenzofuranone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13027-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1(3H)-Isobenzofuranone, 4,5,6,7-tetrabromo-3,3-bis(4-hydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013027286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1(3H)-Isobenzofuranone, 4,5,6,7-tetrabromo-3,3-bis(4-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1(3H)-Isobenzofuranone, 4,5,6,7-tetrabromo-3,3-bis(4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5,6,7-tetrabromo-3,3-bis(4-hydroxyphenyl)phthalide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does 4,5,6,7-Tetrabromophenolphthalein contribute to flame retardancy in copolycarbonates?

A1: The research indicates that 4,5,6,7-Tetrabromophenolphthalein influences flame retardancy through a combination of char formation and vapor-phase effects []. At lower bromine content, the char effect dominates, meaning the compound promotes the formation of a stable char layer during combustion. This char layer acts as a barrier, insulating the underlying material from heat and oxygen, thus hindering further burning. At higher bromine content, the vapor-phase effect becomes more prominent. This involves the release of bromine radicals during combustion, which can scavenge highly reactive free radicals in the flame, disrupting the combustion chain reactions and slowing down the burning process.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.